molecular formula C7H15ClN2O B13468997 5-(Ethylamino)piperidin-2-one hydrochloride

5-(Ethylamino)piperidin-2-one hydrochloride

Cat. No.: B13468997
M. Wt: 178.66 g/mol
InChI Key: MNNLUNUQDARZAU-UHFFFAOYSA-N
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Description

5-(Ethylamino)piperidin-2-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products

Preparation Methods

The synthesis of 5-(Ethylamino)piperidin-2-one hydrochloride can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethylamine with a suitable piperidinone precursor can lead to the formation of the desired compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of hydrogenation, cyclization, and amination reactions are common in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

5-(Ethylamino)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 5-(Ethylamino)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

5-(Ethylamino)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as 5-Amino-piperidin-2-one hydrochloride and 3-Aminopiperidin-2-one. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

5-(ethylamino)piperidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-2-8-6-3-4-7(10)9-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H

InChI Key

MNNLUNUQDARZAU-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC(=O)NC1.Cl

Origin of Product

United States

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